molecular formula C12H17N3O B11821683 2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde

Cat. No.: B11821683
M. Wt: 219.28 g/mol
InChI Key: DBCDFCDPWHXRKM-UHFFFAOYSA-N
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Description

2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a chemical compound with the molecular formula C12H17N3O and a molecular weight of 219.28 g/mol . This compound is characterized by a pyrrolidine ring attached to a pyridine ring, which is further substituted with a methylamino group and a methyl group. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrolidine and aldehyde groups under controlled conditions. One common method includes the reaction of 2-methyl-6-(methylamino)pyridine with pyrrolidine-1-carbaldehyde in the presence of a suitable catalyst .

Industrial Production Methods

Industrial production of this compound often involves bulk custom synthesis, where the raw materials are reacted in large-scale reactors under optimized conditions to ensure high yield and purity . The process may involve multiple steps, including purification and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Corresponding oxides or carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-6-(methylamino)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to its specific substitution pattern and the presence of both pyrrolidine and pyridine rings. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-[2-methyl-6-(methylamino)pyridin-3-yl]pyrrolidine-1-carbaldehyde

InChI

InChI=1S/C12H17N3O/c1-9-10(5-6-12(13-2)14-9)11-4-3-7-15(11)8-16/h5-6,8,11H,3-4,7H2,1-2H3,(H,13,14)

InChI Key

DBCDFCDPWHXRKM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NC)C2CCCN2C=O

Origin of Product

United States

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